molecular formula C12H13NO2 B11569743 7-Methyl-1-propyl-1H-indole-2,3-dione CAS No. 63725-88-2

7-Methyl-1-propyl-1H-indole-2,3-dione

Cat. No.: B11569743
CAS No.: 63725-88-2
M. Wt: 203.24 g/mol
InChI Key: YYCVTBFPMAFAQN-UHFFFAOYSA-N
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Description

7-Methyl-1-propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-Methyl-1-propyl-1H-indole-2,3-dione, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield indole derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-propyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indolines .

Scientific Research Applications

7-Methyl-1-propyl-1H-indole-2,3-dione has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agricultural chemicals

Mechanism of Action

The mechanism of action of 7-Methyl-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-propyl-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl and propyl groups can affect its interaction with molecular targets and its overall chemical behavior .

Properties

CAS No.

63725-88-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methyl-1-propylindole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-3-7-13-10-8(2)5-4-6-9(10)11(14)12(13)15/h4-6H,3,7H2,1-2H3

InChI Key

YYCVTBFPMAFAQN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2C(=O)C1=O)C

Origin of Product

United States

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